1,2-Naphthalenedione, 4-(phenylamino)-
Overview
Description
1,2-Naphthalenedione, 4-(phenylamino)-: is an organic compound with the molecular formula C16H11NO2 and a molecular weight of 249.2640 This compound is a derivative of naphthalenedione, where a phenylamino group is attached to the 4-position of the naphthalenedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Naphthalenedione, 4-(phenylamino)- can be synthesized through various synthetic routes. One common method involves the reaction of 1,2-naphthoquinone with aniline under specific conditions. The reaction typically requires a solvent such as ethanol or acetic acid and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for 1,2-Naphthalenedione, 4-(phenylamino)- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Naphthalenedione, 4-(phenylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the naphthoquinone moiety to naphthohydroquinone derivatives.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthohydroquinone derivatives .
Scientific Research Applications
1,2-Naphthalenedione, 4-(phenylamino)- has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Naphthalenedione, 4-(phenylamino)- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in various cellular responses, including apoptosis (programmed cell death) and inhibition of cell proliferation .
Comparison with Similar Compounds
2-Bromo-1,4-Naphthalenedione: A derivative of naphthalenedione with a bromine atom at the 2-position.
1,4-Naphthoquinone: A simpler naphthoquinone derivative with known biological activities and industrial applications.
Uniqueness: 1,2-Naphthalenedione, 4-(phenylamino)- is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and can influence the compound’s reactivity and stability .
Properties
IUPAC Name |
4-anilinonaphthalene-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-10-14(17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(15)19/h1-10,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSRYZBDOYDJBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950502 | |
Record name | 4-Anilinonaphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2757-94-0, 27828-56-4 | |
Record name | 1, 2-hydroxy-N-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Anilinonaphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Q182 4-ANILINO-1,2-NAPHTHOQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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